molecular formula C13H19NO2 B2366301 Tert-butyl 3-(ethylamino)benzoate CAS No. 2248359-41-1

Tert-butyl 3-(ethylamino)benzoate

Cat. No.: B2366301
CAS No.: 2248359-41-1
M. Wt: 221.3
InChI Key: XAVGDKWUKRJFPO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(ethylamino)benzoate is an organic compound with the molecular formula C13H19NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with tert-butyl alcohol, and the amino group is substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(ethylamino)benzoate typically involves the esterification of 3-(ethylamino)benzoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or boron trifluoride etherate. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the synthesis of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(ethylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrobenzoates, while reduction can produce alcohol derivatives.

Scientific Research Applications

Tert-butyl 3-(ethylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(ethylamino)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The ethylamino group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

  • Tert-butyl 3-aminobenzoate
  • Tert-butyl 4-aminobenzoate
  • Tert-butyl 3-(aminomethyl)benzoate

Comparison: Tert-butyl 3-(ethylamino)benzoate is unique due to the presence of the ethylamino group, which can influence its reactivity and interactions compared to other tert-butyl benzoate derivatives. This uniqueness makes it valuable for specific applications where the ethylamino functionality is desired .

Properties

IUPAC Name

tert-butyl 3-(ethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-5-14-11-8-6-7-10(9-11)12(15)16-13(2,3)4/h6-9,14H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVGDKWUKRJFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC(=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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